REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([Cl:9])[C:5](Cl)=[N:6][CH:7]=1.[OH-].[Na+].O.[CH2:13]([SH:16])[CH2:14][CH3:15]>CS(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([Cl:9])[C:5]([S:16][CH2:13][CH2:14][CH3:15])=[N:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
4.47 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=NC1)Cl)Cl
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Name
|
|
Quantity
|
867 mg
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.96 mL
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Type
|
reactant
|
Smiles
|
C(CC)S
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
|
Type
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CUSTOM
|
Details
|
the reaction was stirred at 20° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
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Details
|
dissolution
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Type
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ADDITION
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Details
|
The mixture was poured
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Type
|
EXTRACTION
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Details
|
extracted with CH2Cl2 (2×100 mL)
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Type
|
WASH
|
Details
|
The combined CH2Cl2 extracts were washed with H2O (3×100 mL) and brine (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried (MgSO4)
|
Type
|
FILTRATION
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Details
|
Filtration, solvent evaporation, and column chromatography (IH)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)SCCC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |